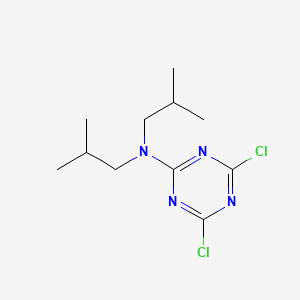![molecular formula C24H28N2O B14247729 2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 252048-83-2](/img/structure/B14247729.png)
2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound is often studied for its potential applications in various fields, including chemistry, biology, and industry. Its structure features a cyclohexa-2,4-dien-1-one core with tert-butyl groups at positions 2 and 4, and a quinolin-8-ylamino substituent at position 6.
Preparation Methods
The synthesis of 2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves a multi-step process. One common method includes the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with quinolin-8-ylamine in the presence of a catalytic amount of p-toluenesulfonic acid in ethanol. The reaction mixture is stirred for 12 hours, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Biology: Its derivatives are studied for potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis in polymerization reactions or interaction with biological molecules in medicinal chemistry .
Comparison with Similar Compounds
Compared to other similar compounds, 2,4-Di-tert-butyl-6-{[(quinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific substituents and structure. Similar compounds include:
2,4-Dimethyl-6-tert-butylphenol: Known for its antioxidant properties.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used in UV stabilizers.
These compounds share some structural similarities but differ in their specific applications and properties.
Properties
CAS No. |
252048-83-2 |
|---|---|
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(quinolin-8-yliminomethyl)phenol |
InChI |
InChI=1S/C24H28N2O/c1-23(2,3)18-13-17(22(27)19(14-18)24(4,5)6)15-26-20-11-7-9-16-10-8-12-25-21(16)20/h7-15,27H,1-6H3 |
InChI Key |
UVCBNXPFVJTUNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


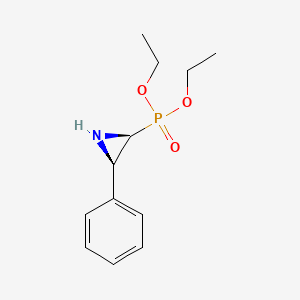
![1-(3-triethoxysilylpropyl)-3-[(1R,2R)-2-(3-triethoxysilylpropylcarbamoylamino)cyclohexyl]urea](/img/structure/B14247657.png)

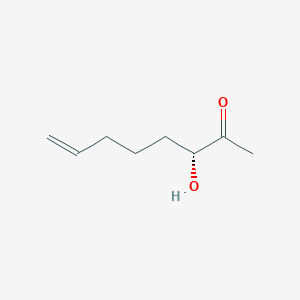
![N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine](/img/structure/B14247670.png)
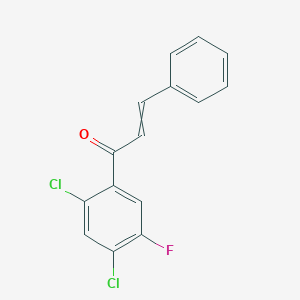
![5-dodec-1-ynyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14247682.png)
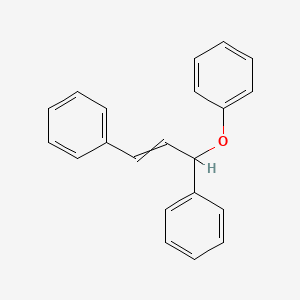
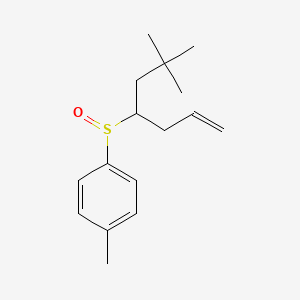
![Diethyl {[4-(octane-1-sulfonyl)phenyl]methyl}phosphonate](/img/structure/B14247695.png)
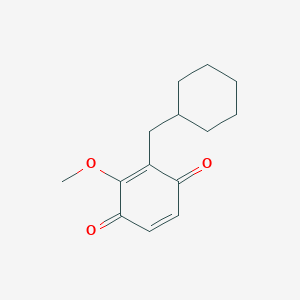
![(2R)-2-[benzyl(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B14247707.png)
![Trimethyl{[1,1,1-trifluoro-4-phenyl-2-(trifluoromethyl)but-3-en-2-yl]oxy}silane](/img/structure/B14247741.png)
